

Application Notes and Protocols for Microbial Biosynthesis of Vindoline in *Saccharomyces cerevisiae*

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Compound of Interest

Compound Name: *Vindolinine*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial biosynthesis of vindoline, a critical precursor to the anticancer drugs vinblastine and vincristine, using the versatile chassis organism *Saccharomyces cerevisiae*. This document outlines the metabolic engineering strategies, experimental procedures, and analytical methods required to establish and optimize vindoline production in yeast.

Introduction

Vindoline is a complex monoterpenoid indole alkaloid (MIA) naturally produced by the plant *Catharanthus roseus*. Due to its low abundance in the native plant and the complexity of its chemical synthesis, there is significant interest in developing alternative production platforms. [1][2] *Saccharomyces cerevisiae* has emerged as a promising host for the heterologous production of vindoline due to its well-characterized genetics, rapid growth, and amenability to genetic engineering. [3][4] This document details the key steps and methodologies for engineering yeast to produce vindoline, from initial strain construction to fermentation and product analysis.

Data Presentation: Vindoline Production in Engineered *S. cerevisiae*

The following tables summarize the quantitative data from various studies on vindoline and catharanthine biosynthesis in engineered yeast strains.

Strain	Engineering Strategy	Vindoline Titer (µg/L)	Catharanthine Titer (µg/L)	Reference
Engineered Strain	De novo biosynthesis from simple carbon sources. Reconstitution, debottlenecking, and optimization of the vindoline and catharanthine biosynthetic pathways.	149.3	527.1	
VIN13	Integration of additional copies of rate-limiting enzyme encoding genes (GS, DPAS, and TS).	305.1	527.1	[2]
VSY025	Multiple metabolic engineering strategies including increasing gene copy numbers, pairing CYPs with CPRs, enhancing cofactor supply, and optimizing fermentation conditions. Fed-batch	16,500	-	[5] [6]

fermentation with
intermittent
feeding of
tabersonine.

Fed-batch
fermentation with
combined
biosynthesis of
vindoline and
catharanthine
from glucose and
tryptophan.

Engineered
Strain

13.2

91.4

Signaling Pathways and Experimental Workflows

Vindoline Biosynthetic Pathway from Tabersonine

The biosynthesis of vindoline from the precursor tabersonine involves a seven-step enzymatic cascade. The heterologous expression of these enzymes in *S. cerevisiae* is the foundation for microbial production.

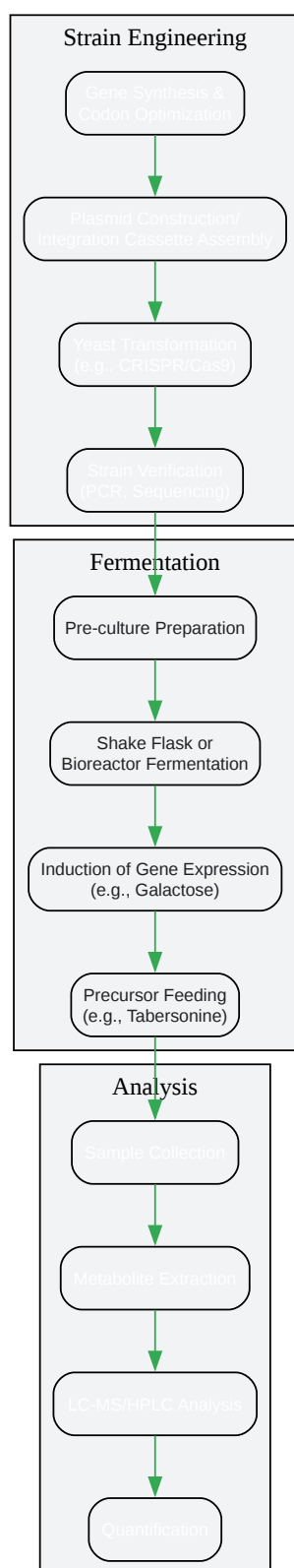


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Caption: The seven-step enzymatic conversion of tabersonine to vindoline.

General Experimental Workflow for Vindoline Production

The overall process for producing vindoline in yeast involves several key stages, from the initial design and construction of the engineered strain to the final analysis of the product.



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Caption: A generalized workflow for vindoline production in *S. cerevisiae*.

Experimental Protocols

Protocol 1: Construction of Vindoline-Producing *S. cerevisiae* Strain

This protocol outlines the general steps for genetically engineering *S. cerevisiae* to express the vindoline biosynthetic pathway. The CRISPR/Cas9 system is often employed for efficient and multiplexed genomic integration of the pathway genes.[\[5\]](#)[\[7\]](#)

1. Gene Synthesis and Codon Optimization:

- Synthesize the coding sequences of the seven vindoline pathway enzymes: T16H2, 16OMT, T3O, T3R, NMT, D4H, and DAT.[\[3\]](#)[\[8\]](#)
- Codon-optimize the genes for expression in *S. cerevisiae*.
- Include necessary partners for cytochrome P450 enzymes (CYPs), such as cytochrome P450 reductase (CPR) and cytochrome b5 (CYB5).[\[2\]](#)[\[6\]](#)

2. Assembly of Expression Cassettes:

- Clone each gene into an expression vector under the control of a strong, inducible promoter (e.g., GAL1 or GAL10).
- Each expression cassette should contain a promoter, the gene of interest, and a terminator sequence.
- For genomic integration, flank the expression cassettes with homology arms corresponding to the desired integration site in the yeast genome.[\[7\]](#)

3. Yeast Transformation:

- Prepare competent *S. cerevisiae* cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
- Co-transform the yeast cells with the assembled expression cassettes and a CRISPR/Cas9 plasmid directing a double-strand break at the target genomic locus.

- Select for transformants on appropriate selective media.

4. Strain Verification:

- Isolate genomic DNA from putative transformants.
- Verify the correct integration of the expression cassettes by colony PCR using primers flanking the integration site.
- Confirm the sequence of the integrated genes by Sanger sequencing.

Protocol 2: Shake Flask Fermentation for Vindoline Production

This protocol describes a standard method for cultivating the engineered yeast strain and inducing vindoline production in shake flasks.

1. Pre-culture Preparation:

- Inoculate a single colony of the engineered yeast strain into 5 mL of synthetic complete (SC) medium with 2% glucose.
- Grow overnight at 30°C with shaking at 250 rpm.

2. Main Culture and Induction:

- Inoculate 50 mL of SC medium with 2% raffinose in a 250 mL flask with the overnight pre-culture to an initial OD600 of 0.1.
- Grow at 30°C with shaking at 250 rpm until the OD600 reaches approximately 1.0.
- Induce gene expression by adding galactose to a final concentration of 2%.[\[5\]](#)

3. Precursor Feeding:

- If the strain is not engineered for de novo production, supplement the culture with the precursor tabersonine. A final concentration of 50 mg/L is a common starting point.[\[5\]](#) The

tabersonine can be dissolved in a small volume of dimethyl sulfoxide (DMSO) before addition to the culture.

4. Fermentation and Sampling:

- Continue the fermentation at 30°C for 48-96 hours.
- Collect samples at regular intervals (e.g., every 24 hours) for OD600 measurement and metabolite analysis.[\[2\]](#)

Protocol 3: Metabolite Extraction and Quantification

This protocol details the extraction of vindoline from the yeast culture and its quantification using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

- Centrifuge 1 mL of the yeast culture at 13,000 rpm for 5 minutes.
- Collect the supernatant (if vindoline is secreted) and the cell pellet.

2. Extraction:

- To the supernatant, add an equal volume of ethyl acetate, vortex vigorously, and centrifuge to separate the phases. Collect the organic phase.
- Resuspend the cell pellet in 500 µL of methanol, vortex vigorously with glass beads to lyse the cells, and centrifuge. Collect the methanol supernatant.
- Combine the organic extract from the supernatant and the methanol extract from the cell pellet and evaporate to dryness under a stream of nitrogen.

3. Analysis by HPLC or LC-MS:

- Reconstitute the dried extract in a known volume of methanol (e.g., 100 µL).
- Analyze the sample using a C18 reversed-phase HPLC column.[\[9\]](#)[\[10\]](#)

- A typical mobile phase consists of a gradient of acetonitrile and water with 0.1% formic acid. [10]
- Detection can be performed using a UV detector (e.g., at 220 nm or 254 nm) or a mass spectrometer for more sensitive and specific detection. [9][10]
- For LC-MS analysis, monitor for the specific m/z of vindoline (e.g., m/z = 457.05). [2]

4. Quantification:

- Prepare a standard curve using authentic vindoline standard of known concentrations.
- Quantify the amount of vindoline in the samples by comparing the peak area to the standard curve.

Conclusion

The microbial biosynthesis of vindoline in *Saccharomyces cerevisiae* represents a significant advancement in the sustainable production of valuable pharmaceuticals. The protocols and data presented here provide a foundation for researchers to establish and optimize their own vindoline production systems. Further metabolic engineering efforts, including pathway balancing, cofactor engineering, and fermentation process optimization, will be crucial for achieving industrially relevant titers. [5][6] This engineered yeast platform not only offers a potential solution to the supply challenges of vinblastine precursors but also serves as a model for the production of other complex plant natural products. [2][11]

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